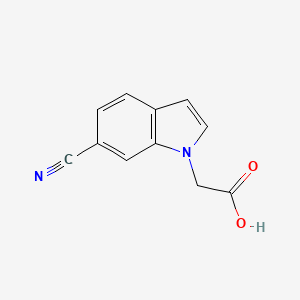

6-Cyanoindole-1-acetic acid

Description

The Indole (B1671886) Core: A Privileged Scaffold in Bioactive Molecule Design and Development

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental motif in a vast number of natural products and synthetic compounds with significant biological activity. openmedicinalchemistryjournal.compcbiochemres.com Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) has long made it a subject of intense chemical and pharmacological study. nih.govmdpi.com In medicinal chemistry, the indole scaffold is often referred to as a "privileged structure." nih.govresearchgate.netrsc.org This term describes molecular frameworks that can bind to a variety of different biological targets with high affinity, making them exceptionally versatile starting points for drug discovery. nih.gov

The structural versatility of the indole ring allows for the introduction of various substituents at multiple positions, which can significantly modulate the compound's biological and physicochemical properties. mdpi.com This adaptability has been exploited by chemists to develop a multitude of indole-based drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. openmedicinalchemistryjournal.commdpi.com The ability of the indole ring system to mimic the structure of peptides and interact with enzymes and receptors through various non-covalent interactions is a key reason for its success in drug design. chula.ac.th Consequently, the indole core is a recurring feature in many commercially available pharmaceuticals and continues to be a focal point for the development of new therapeutic agents. ijpsr.com

The Significance of Indole-1-acetic Acid Derivatives in Scientific Inquiry

Among the vast family of indole derivatives, those featuring an acetic acid moiety have their own distinct significance, rooted in both biochemistry and synthetic chemistry. The most prominent natural example is Indole-3-acetic acid (IAA), a primary auxin hormone in plants that is crucial for regulating growth and development through processes like cell division and differentiation. openmedicinalchemistryjournal.comfrontiersin.org The biological importance of IAA has spurred extensive research into its derivatives to create synthetic plant growth regulators and to understand the mechanisms of hormone action. frontiersin.org

Beyond plant biology, indole acetic acid derivatives have been investigated for a range of other potential applications. For example, the synthesis of various derivatives has led to the discovery of compounds with antimicrobial and anticancer activities. researchgate.netrjptonline.org Recently, newly synthesized indole acetic acid sulfonate derivatives have been identified as potent inhibitors of ectonucleotidases, enzymes that are implicated in the tumor microenvironment, suggesting a potential role in cancer therapy. rsc.org The acetic acid group, attached to the indole nitrogen (N-1 position) as in 6-Cyanoindole-1-acetic acid, provides a carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets. This functional group also offers a convenient handle for further chemical modification, allowing for the synthesis of esters, amides, and other derivatives to explore structure-activity relationships (SAR). researchgate.netrsc.org

Research Landscape and Potential Scientific Applications of this compound

This compound is a specialized chemical compound available to early discovery researchers. sigmaaldrich.com While extensive, dedicated studies on its specific biological activities are not widely published, its structure suggests several avenues for scientific investigation. The molecule combines the privileged indole scaffold and the acetic acid side chain with a cyano (-C≡N) group at the 6-position of the indole ring.

The cyano group is a potent electron-withdrawing group and a versatile synthetic handle. Its inclusion can significantly alter the electronic properties of the indole ring, potentially influencing its binding affinity and reactivity. researchgate.net Cyano-substituted indoles have been utilized as fluorescent probes to study protein environments and hydration due to their unique photophysical properties. researchgate.net

A key area of application for related structures is in the synthesis of complex therapeutic agents. For instance, a 6-cyanoindole (B17180) derivative was a crucial intermediate in the asymmetric synthesis of a selective glucocorticoid receptor modulator. mdpi.com This synthesis involved a Negishi coupling reaction to introduce the cyano group onto the 6-position of the indole ring, highlighting the utility of this moiety in advanced organic synthesis. mdpi.com Given this precedent, this compound could serve as a valuable building block for creating more complex molecules targeting a range of receptors and enzymes. Its bifunctional nature, possessing both a nitrile and a carboxylic acid, allows for orthogonal chemical transformations, further enhancing its potential in medicinal chemistry and the development of novel bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1030423-85-8 | a2bchem.com |

| Molecular Formula | C₁₁H₈N₂O₂ | sigmaaldrich.com |

| MDL Number | MFCD15200970 | sigmaaldrich.com |

| Functional Groups | Indole, Cyano, Carboxylic Acid | wikipedia.org |

Table 2: Examples of Biological Activities of Indole Derivatives

| Indole Derivative Class | Example(s) | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Plant Hormones | Indole-3-acetic acid (IAA) | Plant growth regulation | openmedicinalchemistryjournal.com, frontiersin.org, pcbiochemres.com |

| Anti-inflammatory | Indomethacin | Inhibition of cyclooxygenase (COX) enzymes | researchgate.net, openmedicinalchemistryjournal.com, pcbiochemres.com |

| Anticancer | D-24851, Mitraphylline | Tubulin polymerization inhibition, Apoptosis induction | mdpi.com, nih.gov, pcbiochemres.com |

| Antiviral | Arbidol, Delavirdine | Inhibition of viral entry and replication | bohrium.com, pcbiochemres.com |

| Antimicrobial | Indole-thiourea hybrids | Inhibition of bacterial growth | chula.ac.th, nanobioletters.com |

| Neurotransmitters | Serotonin, Melatonin | Regulation of mood, sleep, and other CNS functions | nih.gov, mdpi.com, pcbiochemres.com |

| Enzyme Inhibitors | Indole acetic acid sulfonates | Inhibition of ectonucleotidases | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-cyanoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-8-1-2-9-3-4-13(7-11(14)15)10(9)5-8/h1-5H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPDKFSJDCYCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Cyanoindole 1 Acetic Acid and Its Analogs

Strategic Approaches to the Indole-1-acetic Acid Scaffold Construction

The formation of the core indole-1-acetic acid structure is a critical phase in the synthesis of the target molecule. This process necessitates careful consideration of regioselectivity to ensure the correct placement of the acetic acid side chain at the nitrogen atom of the indole (B1671886) ring.

Regioselective N-Alkylation of Indoles with Acetic Acid Precursors

A primary method for attaching the acetic acid moiety to the indole nitrogen is through regioselective N-alkylation. This typically involves the reaction of a pre-formed 6-cyanoindole (B17180) with an appropriate acetic acid precursor, such as ethyl bromoacetate. The reaction is generally carried out in the presence of a base, which deprotonates the indole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the bromoacetate.

The choice of base and solvent is crucial for achieving high regioselectivity and yield. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are often employed to ensure complete deprotonation of the indole nitrogen, thereby favoring N-alkylation over potential C-alkylation. The subsequent step involves the hydrolysis of the resulting ester, typically under alkaline conditions, to yield the final carboxylic acid. nih.gov

Table 1: Conditions for N-Alkylation of Substituted Indoles

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) |

| 6-Bromoindole (B116670) | Ethyl bromoacetate | NaH / DMF | Ethyl 2-(6-bromo-1H-indol-1-yl)acetate | Not specified |

| Indole | Ethyl bromoacetate | Various | Ethyl 2-(1H-indol-1-yl)acetate | Varies |

This table is generated based on synthetic principles and may not represent specific literature examples.

Development of Modified Indole Synthesis for Substituted Indoles

Modified indole syntheses offer an alternative approach where the indole ring is constructed with the desired substituent already in place. The Fischer indole synthesis is a classic and versatile method for forming the indole nucleus from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com For the synthesis of 6-cyanoindole, this would involve the reaction of (4-cyanophenyl)hydrazine with a suitable carbonyl compound.

The synthesis of the required (4-cyanophenyl)hydrazine precursor can be achieved from 4-aminobenzonitrile (B131773) through diazotization followed by reduction. prepchem.comchemicalbook.com The subsequent Fischer indole synthesis with a protected acetaldehyde (B116499) equivalent, followed by deprotection, would yield 6-cyanoindole. The electron-withdrawing nature of the cyano group can present challenges in the Fischer synthesis, potentially requiring modified or harsher reaction conditions.

Introduction and Manipulation of the Cyano Group at the 6-Position

Catalytic Cyanation Reactions on Indole Intermediates

Palladium-catalyzed cyanation reactions have emerged as powerful tools for the introduction of cyano groups onto aromatic rings. nih.govresearchgate.net A common strategy involves the cross-coupling of a 6-haloindole, such as 6-bromoindole, with a cyanide source. nih.govbiosynth.com Various palladium catalysts and ligands can be employed, along with cyanide reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.gov These methods often offer mild reaction conditions and good functional group tolerance.

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst/Ligand | Conditions | Product |

| (Hetero)aryl Chlorides and Bromides | K₄[Fe(CN)₆]·3H₂O | Palladium Precatalyst/Ligand | Dioxane/Water | (Hetero)aryl Nitrile |

| (Hetero)aryl Halides and Triflates | Zn(CN)₂ | Palladacycle Precatalyst | THF/H₂O, rt to 40 °C | (Hetero)aryl Nitrile |

This table summarizes general conditions for palladium-catalyzed cyanation reactions and is not specific to 6-bromoindole.

Functional Group Interconversions for 6-Cyano Moiety Installation

An alternative to direct cyanation is the transformation of a pre-existing functional group at the 6-position into a cyano group. A classic method for this is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. chemicalbook.com Therefore, 6-aminoindole (B160974) can serve as a precursor to 6-cyanoindole. The 6-aminoindole can be prepared from a suitable starting material, and then subjected to diazotization with nitrous acid, followed by the introduction of the cyano group using cuprous cyanide.

Convergent and Divergent Synthetic Routes for Analog Development

The development of analogs of 6-cyanoindole-1-acetic acid is crucial for structure-activity relationship studies. Both convergent and divergent synthetic strategies can be employed to efficiently generate a library of related compounds.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For analogs of this compound, this could involve the synthesis of various substituted indole cores and different acetic acid side chain precursors, which are then combined. This approach is highly efficient for creating diversity in both parts of the molecule. For example, a range of substituted indoles could be prepared and then N-alkylated with a variety of functionalized acetic acid derivatives.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. Starting from this compound, one could functionalize the indole ring at other positions, modify the cyano group, or alter the acetic acid side chain. For instance, the carboxylic acid group could be converted into esters, amides, or other functional groups. This strategy is particularly useful for exploring the effect of modifications to a specific part of the molecule while keeping the core structure constant.

The choice between a convergent and divergent approach depends on the desired set of analogs and the availability of starting materials and synthetic methodologies. Often, a combination of both strategies is employed in medicinal chemistry programs to maximize the diversity of the synthesized compounds.

Parallel Synthesis of this compound Libraries

Parallel synthesis has emerged as a cornerstone in medicinal chemistry and materials science for the rapid generation of a multitude of discrete compounds in a systematic manner. This high-throughput approach enables the exploration of chemical diversity around a core scaffold, such as this compound, by systematically varying substituents. The synthesis of a library of this compound analogs can be efficiently achieved using a multi-step solution-phase parallel synthesis approach.

A representative strategy commences with a suitably protected 6-cyanoindole core. The indole nitrogen can be alkylated with a variety of haloacetic acid esters under basic conditions. Subsequent diversification can be achieved by chemical modification of the cyano group or by introducing further substituents on the indole ring, if the starting material allows. The final step typically involves the hydrolysis of the ester to yield the desired carboxylic acids.

The power of parallel synthesis lies in its ability to employ a matrix-based approach where a set of starting materials (e.g., substituted indoles) is reacted with a set of reagents (e.g., different alkylating agents) in a grid-like fashion, often automated, to produce a large library of distinct products. For instance, a library of N-alkylated indole derivatives can be generated with variations in both the indole core and the acetic acid side chain.

Table 1: Representative Parallel Synthesis Scheme for this compound Analogs

| Step | Reaction | Reactants | Conditions | Product |

| 1 | N-Alkylation | 6-Cyanoindole, Ethyl bromoacetate | K₂CO₃, DMF | Ethyl 6-cyanoindole-1-acetate |

| 2 | Hydrolysis | Ethyl 6-cyanoindole-1-acetate | LiOH, THF/H₂O | This compound |

This parallel approach facilitates the rapid generation of a focused library of compounds, which is invaluable for lead optimization in drug discovery programs.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis integrates the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. This strategy offers a greener and often more direct route to complex molecules like this compound and its analogs, frequently providing high enantioselectivity under mild reaction conditions.

A plausible chemoenzymatic route to this compound analogs could involve a key enzymatic step for the formation or modification of the indole core or the acetic acid side chain. For instance, a tryptophan synthase or a related enzyme could be engineered to accept a substituted tryptophan precursor, thereby introducing the cyano group at the 6-position.

Alternatively, a lipase-catalyzed esterification or transesterification could be employed for the synthesis of ester analogs of this compound. Lipases are known for their broad substrate specificity and their ability to function in non-aqueous media, making them ideal for such transformations. For example, this compound could be esterified with a library of alcohols using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to generate a diverse set of esters. This enzymatic approach often proceeds with high chemoselectivity, avoiding the need for protecting groups.

Another innovative chemoenzymatic strategy involves the use of oxidoreductases. For instance, an L-amino acid oxidase could be used to convert a tryptophan analog to its corresponding indole-3-pyruvic acid derivative, which can then be chemically converted to the desired acetic acid derivative. This multi-enzyme cascade, potentially combined with chemical steps, can provide access to a wide range of structurally diverse indole-containing molecules.

Table 2: Potential Chemoenzymatic Steps in the Synthesis of this compound Analogs

| Enzymatic Step | Enzyme Class | Substrate(s) | Product |

| Esterification | Lipase | This compound, Alcohol | This compound ester |

| N-Alkylation | N/A (Hypothetical) | 6-Cyanoindole, Glycolic acid | This compound |

| Core Formation | Tryptophan Synthase (Engineered) | Substituted Anthranilate, Serine | 6-Cyanotryptophan |

The integration of biocatalysis into the synthetic route towards this compound and its analogs not only enhances the sustainability of the process but also opens up new avenues for accessing novel chemical space with high stereochemical control.

Exploration of Biological Activities and Mechanistic Insights of 6 Cyanoindole 1 Acetic Acid

Cellular and Molecular Targets and Their Interactions

Investigation of Enzyme Modulatory Effects (e.g., Kinases, Peroxidases, Coagulation Factors)

No specific studies detailing the modulatory effects of 6-Cyanoindole-1-acetic acid on kinases, peroxidases, or coagulation factors were identified. Research on related compounds includes the study of various indole (B1671886) derivatives as potential kinase inhibitors for cancer therapy. nih.govnih.gov The interaction of the parent compound, indole-3-acetic acid (IAA), with plant peroxidases like horseradish peroxidase (HRP) is well-documented, where IAA can be oxidized to cytotoxic species. msu.runih.govnih.gov However, this activity has not been specifically characterized for this compound. Similarly, while various synthetic compounds are investigated as inhibitors of coagulation factors, no data links this compound to this activity. nih.govmdpi.com

Receptor Ligand Binding Studies (e.g., Chemokine Receptors)

Specific receptor ligand binding studies for this compound are not available. However, the broader class of indole acetic acids has been explored for activity at chemokine receptors. Notably, derivatives of indole acetic acid have been developed as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin (B15479496) D2, which plays a role in allergic inflammation. nih.govnih.govdovepress.com These antagonists, such as isoquinolinone indole acetic acids, are structurally distinct from this compound but highlight the potential for this chemical scaffold to interact with key receptors in the immune system. nih.gov

Biological Modulatory Effects in In Vitro Systems

Anti-proliferative and Cytotoxic Assessments in Cellular Models

There are no available studies reporting the anti-proliferative or cytotoxic effects of this compound on specific cancer cell lines. The anti-cancer potential of numerous indole derivatives is an active area of research, with compounds being evaluated against various cell lines. For instance, different substituted 2-phenylbenzothiazoles containing cyano groups have been tested for cytotoxicity against breast, prostate, and lung cancer models. researchgate.net Furthermore, research has shown that IAA can be activated by horseradish peroxidase to induce cytotoxicity in mammalian cells, a concept explored for targeted cancer therapy. nih.gov However, specific data, such as IC50 values for this compound, remains uncharacterized.

Antimicrobial Efficacy against Pathogenic Microorganisms

The antimicrobial efficacy of this compound against pathogenic microorganisms has not been reported. The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. Studies on other substituted indole derivatives, such as 6-bromoindole (B116670) derivatives, have shown activity against Gram-positive and Gram-negative bacteria. nih.gov Synthetic indole derivatives have also been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov Additionally, various indole derivatives have been assessed for antifungal activity against phytopathogenic fungi. researchgate.netnih.gov Despite these findings for related structures, specific data, including Minimum Inhibitory Concentration (MIC) values for this compound, is not present in the literature.

Antioxidant Activity and Oxidative Stress Mitigation

No studies were found that specifically investigate the antioxidant or oxidative stress mitigation properties of this compound. The parent compound, IAA, has been shown to possess antioxidant capabilities, acting as a scavenger of free radicals. nih.gov Conversely, acetic acid itself can induce oxidative stress in certain biological systems, such as in yeast, leading to programmed cell death. nih.govmdpi.com The influence of the 6-cyano and 1-acetic acid substitutions on the indole ring's antioxidant potential has not been scientifically evaluated.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Elucidation of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features are believed to be a combination of the indole ring system, the cyano substituent, and the acetic acid side chain.

The indole nucleus, a bicyclic aromatic heterocycle, serves as a crucial scaffold, providing a rigid framework for the attachment of other functional groups. nih.gov Its electron-rich nature and planarity facilitate interactions with biological targets, often through π-π stacking and hydrophobic interactions. mdpi.com The nitrogen atom in the indole ring can also participate in hydrogen bonding.

The acetic acid moiety at the N-1 position is another critical pharmacophoric element. Its carboxylic acid group can act as a hydrogen bond donor and acceptor, and it is often involved in ionic interactions with biological targets. The presence of this acidic functional group significantly influences the molecule's pharmacokinetic properties, such as its solubility and ability to cross cell membranes.

The cyano (CN) group at the 6-position of the indole ring is a key determinant of the molecule's specific biological activities. As an electron-withdrawing group, it can modulate the electronic properties of the entire indole scaffold. The introduction of polar functionalities such as a cyano group can influence the molecule's interaction with specific receptors. nih.gov For instance, in the context of certain antiviral agents, the introduction of a cyano group has been observed to sometimes result in weaker activity, highlighting the specific and context-dependent role of this functional group. nih.gov In the case of indole acetic acid sulfonate derivatives, the combination of the indole ring, a carboxamide group, and a sulfonate group was identified as the primary pharmacophore responsible for inhibitory activity against ectonucleotidases. nih.gov This suggests that the interplay between the indole core and its substituents is vital for biological function.

Impact of Indole Ring Substitution and Acetic Acid Chain Modification on Bioactivity

The biological activity of indole-1-acetic acid derivatives can be significantly altered by substitutions on the indole ring and modifications to the acetic acid side chain.

Indole Ring Substitution:

Substituents on the indole ring can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding affinity to biological targets. The position of the substituent is also critical. For instance, in a study of cyanoindole derivatives as dopamine (B1211576) D4 receptor partial agonists, substitutions at the 2- and 3-positions of the indole ring were explored, leading to compounds with high affinity and selectivity. nih.gov Specifically, 2-aminomethyl-5-cyanoindoles demonstrated potent binding to the D4 receptor. nih.gov This indicates that the placement of functional groups on the indole core is a key factor in determining receptor-specific interactions.

Acetic Acid Chain Modification:

The following table summarizes the effects of different amino acid conjugations on the biological activity of Indole-3-acetic Acid, providing insights that may be relevant to this compound.

| Amino Acid Conjugate | Effect on Callus Growth Stimulation (relative to Indole-3-acetic acid) |

| Cysteine | Exceeded |

| Methionine | Exceeded |

| Alanine | Exceeded |

| Phenylalanine | Inactive |

| Histidine | Inactive |

| Arginine | Inactive |

Data extrapolated from studies on Indole-3-acetic Acid. nih.gov

Positional Isomerism and Pharmacological Outcomes (e.g., Comparison with 3-Cyano and 5-Cyano Isomers)

The position of the cyano group on the indole ring can dramatically influence the pharmacological properties of cyanoindole-1-acetic acid. A comparative analysis of 3-cyano, 5-cyano, and 6-cyano isomers reveals significant differences in their interactions with biological targets.

A study focused on the development of selective dopamine D4 receptor partial agonists provides valuable insights into the differential effects of cyano positioning. In this research, both 5-cyano and 6-cyanoindole (B17180) derivatives were synthesized and evaluated for their binding affinities to dopamine receptors. nih.gov The results indicated that the position of the cyano group had a substantial impact on both the affinity and selectivity of the compounds. nih.gov

For instance, certain 2-aminomethyl-5-cyanoindoles were found to be highly potent and selective D4 receptor ligands. nih.gov While the study did not directly report on this compound, the findings for related 6-cyanoindole derivatives can be informative. The differential electronic and steric environments created by the cyano group at the 3, 5, and 6 positions can lead to distinct interactions with the amino acid residues in the binding pocket of a receptor.

The table below illustrates the importance of the cyano group's position on the indole ring based on the binding affinities of related cyanoindole derivatives to the dopamine D4 receptor.

| Isomer (of a related aminomethylindole) | Dopamine D4 Receptor Binding Affinity (Ki) |

| 5-Cyano Isomer (FAUC 299) | 0.52 nM |

| 5-Cyano Isomer (FAUC 316) | 1.0 nM |

Data from a study on 2-aminomethyl-cyanoindoles. nih.gov

This data highlights that even within the same class of cyano-substituted indoles, the positional isomerism of the cyano group is a critical determinant of pharmacological activity. The specific placement of this electron-withdrawing group can fine-tune the molecule's properties to achieve desired biological effects.

Computational and Theoretical Frameworks for 6 Cyanoindole 1 Acetic Acid Research

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) are powerful computational techniques that provide a detailed understanding of a molecule's structure, stability, and reactivity. chemrxiv.org QM methods are based on solving the Schrödinger equation and are used to describe the electronic structure of a molecule, while MD simulations use classical mechanics to model the movement of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. 6-Cyanoindole-1-acetic acid possesses rotational freedom, particularly around the single bond connecting the acetic acid moiety to the indole (B1671886) ring's nitrogen atom. Exploring the conformational space of this molecule is essential to identify the most stable, low-energy structures it can adopt.

Molecular dynamics simulations can be employed to scan the potential energy surface of the molecule, revealing various possible conformers. nih.gov By simulating the molecule's movements over time, researchers can map out its energy landscape. This analysis helps identify the global minimum energy conformation—the most stable arrangement of its atoms—as well as other local minima, which represent other stable, albeit less favorable, conformations. doi.orgnih.gov The relative energies of these conformers determine their population at a given temperature and influence how the molecule interacts with biological targets.

| Conformer | Dihedral Angle (C2-N1-Cα-Cβ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Syn-1 | ~0° | 0.00 (Global Minimum) | Potential weak H-bond between carboxyl OH and indole ring |

| Anti-1 | ~180° | +2.5 | Extended conformation, reduced steric hindrance |

| Gauche-1 | ~60° | +1.8 | Intermediate state |

| Gauche-2 | ~-60° | +1.8 | Intermediate state |

This table presents hypothetical data for illustrative purposes, based on typical conformational analyses of similar molecules. nih.govnih.gov

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its reactivity and spectroscopic properties. nih.gov A key aspect of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it relevant to reactions with electrophiles. libretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating susceptibility to attack by nucleophiles. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org Conversely, a large gap implies higher kinetic stability and lower chemical reactivity. materialsciencejournal.org For this compound, these calculations can predict its chemical behavior and potential reaction sites. nih.gov

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.5 | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 | Suggests moderate chemical reactivity and good kinetic stability materialsciencejournal.org |

This table contains representative data based on quantum chemical calculations for similar aromatic carboxylic acids. nih.govnih.gov

Molecular Docking and De Novo Drug Design Approaches

Computational techniques are pivotal in drug discovery for identifying and optimizing molecules that can interact with specific biological targets. Molecular docking and de novo design are two such approaches that leverage knowledge of molecular interactions to predict or create potential therapeutic agents.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This technique is instrumental in understanding how this compound might interact with a potential biological target. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.govmdpi.com

The analysis reveals plausible binding modes and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.com By visualizing these interactions, researchers can understand the structural basis of binding and propose modifications to the ligand to improve its potency and selectivity.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Conversely, it can also be used to screen libraries of known protein structures to identify potential new targets for a specific compound like this compound.

In this "reverse docking" approach, the compound is docked against numerous potential protein targets. researchgate.net Proteins that show high binding affinity and favorable interaction patterns are flagged as potential biological targets. This method can help elucidate the mechanism of action for a compound or identify new therapeutic applications (drug repositioning). mdpi.com Hits from virtual screening are then prioritized for experimental validation.

In Silico ADME and Pharmacokinetic Assessments

For a compound to be a viable drug candidate, it must not only be active against its target but also possess favorable pharmacokinetic properties. These properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the compound's bioavailability and persistence in the body. nih.gov In silico ADME models use a molecule's structure to predict these properties, allowing for early-stage evaluation and filtering of compounds before costly synthesis and testing. researchgate.netresearchgate.net

Key parameters predicted by these models include:

Absorption: Prediction of oral bioavailability and human intestinal absorption (HIA). japsonline.comljmu.ac.uk

Distribution: Estimation of properties like plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: Prediction of interactions with metabolic enzymes, such as the Cytochrome P450 family. nih.gov

Excretion: Forecasting the likely routes of elimination from the body.

Computational tools often assess drug-likeness using guidelines like Lipinski's Rule of Five, which evaluates physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally active. nih.govresearchgate.net

| Property | Predicted Value/Outcome | Implication |

|---|---|---|

| Molecular Weight | 200.2 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.9 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely good oral absorption japsonline.com |

| Blood-Brain Barrier Permeation | Low/Unlikely | Reduced potential for CNS side effects |

This table presents hypothetical data generated from standard in silico ADME prediction tools. frontiersin.org

Prediction of Drug-Likeness and Physiochemical Parameters Relevant to Biological Activity

The potential of a molecule to become an orally active drug is often initially assessed by evaluating its physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. These rules establish empirical ranges for molecular weight, lipophilicity, and hydrogen bonding capacity that are commonly observed in successful oral drugs. While specific experimental data for this compound is not extensively published, its properties can be predicted based on its known chemical structure.

Based on these structural features, this compound aligns well with the criteria for drug-likeness.

Predicted Physicochemical and Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 200.2 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Note: The ClogP value is an estimation based on the structure, as a specific published value was not found. The other parameters are determined directly from the molecular structure and weight.

These predicted parameters suggest that this compound possesses a favorable profile for oral bioavailability, with good potential for absorption and distribution. Such in silico screening is a vital first step, allowing researchers to prioritize compounds for synthesis and biological testing.

Advanced Chemometric Analysis for Compound Characterization and Optimization

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In drug discovery, it provides a powerful framework for understanding complex relationships between chemical structure and biological activity, thereby guiding the optimization of lead compounds.

Multivariate Statistical Analysis of Structural and Biological Data

Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA), are used to analyze large and complex datasets containing multiple variables. In the context of this compound research, this approach could be applied to a series of related indole derivatives to identify the key structural features that govern their biological activity.

In a typical application, a dataset would be constructed comprising various indole-1-acetic acid analogs. For each compound, a set of molecular descriptors (variables) would be calculated, representing properties like size, shape, electronic effects, and hydrophobicity. These structural data would be combined with measured biological activity data (e.g., IC₅₀ values against a specific target).

PCA would then be used to reduce the dimensionality of the descriptor data, transforming the numerous, often correlated, variables into a smaller set of uncorrelated principal components (PCs). Each PC represents a linear combination of the original descriptors. By plotting the compounds in the space of the first few PCs, which capture the most variance in the data, it is possible to visualize clusters of compounds with similar properties and identify trends related to biological activity. This analysis can reveal which structural properties are most influential in determining the desired biological effect, guiding the design of new, more potent, or selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. This method is fundamental in medicinal chemistry for predicting the activity of unsynthesized compounds and optimizing lead structures.

For indole derivatives, QSAR studies have successfully identified key molecular features that influence their various biological activities, such as anticancer and antibacterial effects. A QSAR model for a series of indole-1-acetic acid derivatives, including the 6-cyano substituted compound, would be developed by:

Assembling a Dataset: A collection of indole-1-acetic acid analogs with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) is required.

Calculating Descriptors: A wide range of molecular descriptors would be calculated for each compound. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the most relevant descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Research on halogenated indole-3-acetic acids for cancer therapy has shown that electronic and thermodynamic properties, such as the energy of the highest molecular orbital and van der Waals energy, have a significant correlation with cytotoxic activity. Such studies suggest that substitutions on the indole ring that are electron-withdrawing and bulkier can be favorable for inhibitory activity. The cyano group at the 6-position of this compound is strongly electron-withdrawing, a feature that a QSAR model would likely identify as a significant contributor to its activity profile.

Representative Data for a Hypothetical QSAR Model of Indole-1-Acetic Acid Derivatives

| Compound | Substitution (R) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Biological Activity (log 1/IC₅₀) |

|---|---|---|---|---|

| Analog 1 | H | 1.85 | 0.00 | 4.5 |

| Analog 2 | 5-F | 2.01 | 0.06 | 4.8 |

| Analog 3 | 5-Cl | 2.56 | 0.23 | 5.2 |

| This compound | 6-CN | ~1.90 | 0.66 | Predicted High |

This table is illustrative, showing how different substituents affect key descriptors and, consequently, biological activity. The values for analogs are representative based on general QSAR principles for indole derivatives.

By developing a robust QSAR model, researchers can predict the activity of novel this compound derivatives before undertaking their synthesis, thereby saving time and resources and focusing efforts on the most promising candidates.

Future Research Directions and Translational Perspectives for 6 Cyanoindole 1 Acetic Acid

Design and Synthesis of Novel Hybrid Scaffolds Incorporating the 6-Cyanoindole-1-acetic Acid Moiety

The this compound scaffold presents a valuable starting point for the creation of diverse and complex molecular architectures through the design and synthesis of novel hybrid scaffolds. The indole (B1671886) nucleus is a well-established pharmacophore found in numerous clinically approved drugs, and the strategic placement of a cyano group at the 6-position, coupled with an acetic acid side chain at the nitrogen atom, offers multiple points for chemical modification.

Future synthetic strategies could focus on creating hybrid molecules that combine the this compound moiety with other known pharmacologically active fragments. This approach, known as molecular hybridization, aims to develop chimeric molecules with potentially enhanced or novel biological activities. For instance, the carboxylic acid group of this compound can be readily converted to amides or esters, allowing for its conjugation with a wide array of chemical entities.

Table 1: Potential Hybrid Scaffolds Incorporating this compound

| Hybrid Scaffold Type | Rationale for Synthesis | Potential Therapeutic Area |

| Peptide Conjugates | The carboxylic acid can be coupled with amino acids or peptides to potentially enhance cell permeability, target specific receptors, or improve pharmacokinetic profiles. | Oncology, Infectious Diseases |

| Heterocyclic Hybrids | The indole core can be fused or linked to other heterocyclic rings known for their biological activities (e.g., quinolines, pyrimidines) to create novel chemical space. | Antimicrobial, Antiviral |

| Natural Product Hybrids | Conjugation with fragments of natural products could lead to compounds with unique mechanisms of action and improved potency. | Various |

The synthesis of N-substituted indole derivatives is a well-established area of organic chemistry, with various methods available for the alkylation of the indole nitrogen. These established protocols can be adapted for the synthesis of a diverse library of this compound derivatives and their corresponding hybrid scaffolds.

Exploration of Novel Biological Targets and Therapeutic Applications

The biological activities of this compound remain largely unexplored. However, the known pharmacological profiles of related indole and cyanoindole derivatives provide valuable clues for directing future investigations into its potential therapeutic applications.

Indole-containing compounds are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. For example, various substituted indole-1-acetic acids have been investigated for their potential as anticancer and anti-inflammatory agents. Furthermore, cyanoindole derivatives have shown promise as selective dopamine (B1211576) D4 receptor partial agonists, suggesting a potential role in the treatment of neuropsychiatric disorders.

Future research should involve broad-based biological screening of this compound and its derivatives against a panel of diverse biological targets. This could uncover novel and unexpected therapeutic opportunities.

Table 2: Potential Biological Targets and Therapeutic Applications for this compound Derivatives

| Potential Biological Target | Rationale | Potential Therapeutic Application |

| Kinases | Many indole derivatives are known kinase inhibitors. | Oncology, Inflammatory Diseases |

| G-protein coupled receptors (GPCRs) | The indole scaffold is a common motif in GPCR ligands. | CNS Disorders, Metabolic Diseases |

| Nuclear Receptors | Some indole compounds modulate the activity of nuclear receptors. | Endocrine Disorders, Cancer |

| Enzymes involved in microbial pathogenesis | The cyano group can act as a key interacting moiety. | Infectious Diseases |

Mechanistic Elucidation of Biological Actions and Pathway Modulation

A critical aspect of future research will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Once a specific biological activity is identified, in-depth mechanistic studies will be essential to understand how these compounds interact with their molecular targets and modulate cellular signaling pathways.

Techniques such as target-based assays, cell-based functional assays, and 'omics' technologies (genomics, proteomics, metabolomics) will be instrumental in identifying the direct molecular targets and elucidating the downstream signaling cascades affected by these compounds. For instance, if a derivative shows potent anticancer activity, further studies would be needed to determine if it induces apoptosis, inhibits cell proliferation, or interferes with tumor angiogenesis, and to identify the specific proteins and pathways involved.

Understanding the mechanism of action is crucial for optimizing the lead compounds, predicting potential side effects, and developing a strong rationale for their clinical translation.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be strategically employed to accelerate the exploration of the chemical space around this compound.

AI and ML algorithms can be used to:

Predict Biological Activities: By training models on existing datasets of indole derivatives with known biological activities, it may be possible to predict the potential therapeutic applications of novel this compound analogs.

Design Novel Compounds: Generative AI models can design novel molecules with desired properties, such as high binding affinity for a specific target or favorable pharmacokinetic profiles. This can help in prioritizing the synthesis of the most promising candidates.

Optimize Lead Compounds: ML models can be used to predict the structure-activity relationships (SAR) of a series of compounds, guiding the chemical modifications needed to improve their potency and selectivity.

The integration of computational approaches with traditional medicinal chemistry will be a powerful strategy to unlock the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Cyanoindole-1-acetic acid, and how can they be experimentally determined?

- Methodological Answer : Prioritize experimental characterization using techniques such as:

- Melting point determination via differential scanning calorimetry (DSC) to assess purity.

- UV-Vis spectroscopy (200–400 nm) to confirm absorption maxima related to the indole and cyano groups.

- HPLC for solubility profiling in polar/non-polar solvents (e.g., water, DMSO, ethanol) .

Q. How can researchers synthesize and purify this compound with minimal side products?

- Methodological Answer :

- Synthetic Routes : Optimize Friedel-Crafts acylation or cyano substitution on indole precursors, monitoring reaction progress via TLC or LC-MS.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures). Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

- Critical Note : Control reaction temperature (<60°C) to prevent decomposition of the cyano group .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) for separation.

- Detection : Pair with fluorescence detectors (excitation/emission at 280/350 nm) or tandem mass spectrometry (MRM transitions for quantification) .

- Validation : Follow ICH guidelines for linearity (R<sup>2</sup> >0.99), precision (RSD <5%), and recovery (>90%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies for this compound be designed to optimize its biological activity?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electron density and reactive sites. Validate with X-ray crystallography if feasible.

- Functional Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or receptor-binding studies (e.g., serotonin receptors). Compare IC50 values with parent compound .

- Data Interpretation : Correlate electronic/steric effects of substituents (e.g., cyano vs. methyl groups) with activity trends .

Q. What experimental strategies address contradictory data on the stability of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–12) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts via LC-MS/MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots. Compare with literature on structurally similar indole derivatives .

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound across cell lines?

- Methodological Answer :

- Standardization : Adopt OECD/ISO protocols for MTT assays, ensuring consistent cell passage numbers, seeding density, and incubation times.

- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for variables (e.g., solvent type, serum concentration) .

Q. What interdisciplinary approaches are effective for studying this compound’s role in plant growth regulation or microbial interactions?

- Methodological Answer :

- Plant Studies : Apply the compound to Arabidopsis mutants (e.g., auxin-signaling mutants) and quantify root elongation or gene expression (qRT-PCR for auxin-responsive genes).

- Microbial Co-Cultures : Use agar diffusion assays to test antimicrobial synergy with commercial antibiotics (e.g., ampicillin) .

Methodological Best Practices

- Data Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials using FAIR principles .

- Ethical Compliance : Adopt institutional biosafety protocols for handling cytotoxic compounds, including waste disposal guidelines .

- Literature Synthesis : Use tools like Zotero or EndNote to manage citations and avoid redundancy in background sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.